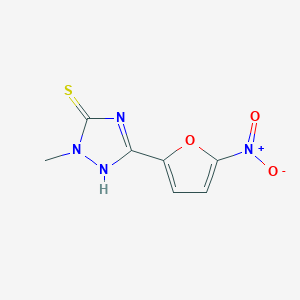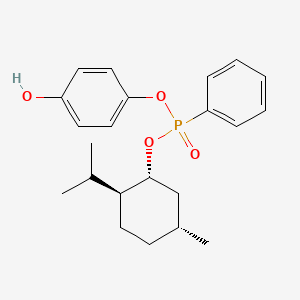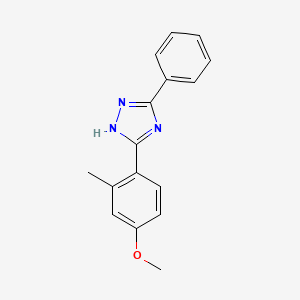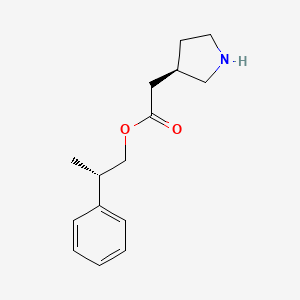
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted triazoles. These products can have different biological and chemical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-3-thione: A simpler analog with similar biological activities.
1,3,4-Thiadiazole: Another heterocyclic compound with comparable antimicrobial properties.
Prothioconazole: A triazolinethione derivative used as a fungicide.
Uniqueness
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- is unique due to the presence of the nitrofuranyl group, which enhances its antimicrobial activity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Eigenschaften
| 61323-57-7 | |
Molekularformel |
C7H6N4O3S |
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H6N4O3S/c1-10-7(15)8-6(9-10)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,8,9,15) |
InChI-Schlüssel |
BWERGAABCYFLCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)

![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
